Methyl 5-ethyl-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 5-ethyl-2-methyl-1,6-dioxaspiro[25]octane-2-carboxylate is a chemical compound with a unique spirocyclic structure It is characterized by the presence of a dioxaspiro ring system, which contributes to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-ethyl-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-ethyl-2-methyl-1,6-dioxaspiro[2.5]octane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-ethyl-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Methyl 5-ethyl-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 5-ethyl-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dioxaspiro ring system plays a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
- Methyl 2-chloro-5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
- Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylate
Uniqueness
Methyl 5-ethyl-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is unique due to its specific substitution pattern on the spiro ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
Methyl 5-ethyl-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate (CAS Number: 1559191-60-4) is a compound characterized by its unique spirocyclic structure, which consists of two cyclic components sharing a single atom. This structure contributes to its potential biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₈O₄ |
Molecular Weight | 214.26 g/mol |
CAS Number | 1559191-60-4 |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
The biological activity of this compound is believed to involve interactions with various biological targets, particularly enzymes and receptors. The spirocyclic framework allows for specific binding interactions that can modulate enzymatic activity and influence physiological processes. Research suggests that the compound may function as an inhibitor or activator of certain metabolic pathways, thereby affecting cellular functions.
Enzymatic Interactions
Studies have indicated that compounds with spirocyclic structures can exhibit significant interactions with enzymes involved in metabolic pathways. For instance, this compound has been shown to modulate the activity of enzymes such as cytochrome P450 and various transferases. This modulation can lead to alterations in drug metabolism and bioavailability.
Case Studies
- Inhibition Studies : A study conducted on the compound's effect on cytochrome P450 enzymes demonstrated that it could inhibit specific isoforms, leading to increased plasma concentrations of co-administered drugs. This finding suggests potential applications in drug formulation where enzyme inhibition is desired to enhance therapeutic efficacy.
- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of this compound revealed moderate activity against several bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents.
- Cytotoxicity Assays : Cytotoxicity studies performed using various cancer cell lines showed that the compound exhibited selective cytotoxic effects, suggesting its potential use in targeted cancer therapies.
Applications in Drug Development
The unique structural characteristics of this compound make it a promising candidate for drug development:
- Drug Design : Its ability to interact with biological targets can be exploited in designing new drugs aimed at specific diseases.
- Biochemical Tools : The compound may serve as a biochemical tool for studying metabolic pathways and enzyme interactions due to its unique reactivity profile.
Properties
Molecular Formula |
C11H18O4 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 5-ethyl-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H18O4/c1-4-8-7-11(5-6-14-8)10(2,15-11)9(12)13-3/h8H,4-7H2,1-3H3 |
InChI Key |
ZYLZIJVGJCDJTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2(CCO1)C(O2)(C)C(=O)OC |
Origin of Product |
United States |
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